molecular formula C12H16FNO B14842550 2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine

2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine

Cat. No.: B14842550
M. Wt: 209.26 g/mol
InChI Key: MWDRGIUSVKOEHO-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine is an organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to a pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Cyclopropoxy Group Addition: The cyclopropoxy group is added through nucleophilic substitution reactions.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the cyclopropoxy or fluorine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups.

Scientific Research Applications

2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-3-cyclopropoxy-5-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.

    2-Tert-butyl-3-cyclopropoxy-5-bromopyridine: Similar structure but with a bromine atom instead of fluorine.

    2-Tert-butyl-3-cyclopropoxy-5-iodopyridine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-tert-butyl-3-cyclopropyloxy-5-fluoropyridine

InChI

InChI=1S/C12H16FNO/c1-12(2,3)11-10(15-9-4-5-9)6-8(13)7-14-11/h6-7,9H,4-5H2,1-3H3

InChI Key

MWDRGIUSVKOEHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=N1)F)OC2CC2

Origin of Product

United States

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